molecular formula C14H12N4O6S B10870309 3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid

3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid

Cat. No.: B10870309
M. Wt: 364.34 g/mol
InChI Key: RGEADOPQGSTIRR-UHFFFAOYSA-N
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Description

3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID is a complex organic compound characterized by its unique structural components This compound features a benzoic acid core substituted with a nitro group and an amide linkage to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID typically involves multi-step organic reactions. One common route includes the nitration of benzoic acid to introduce the nitro group, followed by the formation of an amide bond with the pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrimidine ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of new substituents at the sulfanyl position.

Scientific Research Applications

3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.

Properties

Molecular Formula

C14H12N4O6S

Molecular Weight

364.34 g/mol

IUPAC Name

3-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C14H12N4O6S/c1-7-2-11(19)17-14(15-7)25-6-12(20)16-9-3-8(13(21)22)4-10(5-9)18(23)24/h2-5H,6H2,1H3,(H,16,20)(H,21,22)(H,15,17,19)

InChI Key

RGEADOPQGSTIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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